6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]
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Overview
Description
6-phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane] is a member of piperidines.
Scientific Research Applications
Synthesis and Structural Analysis
- A derivative of 7-oxa-1-azabicyclo[2.2.1]heptane was synthesized from N-(5-allyl-spiro[1,3-dioxan-2,1′-cyclohexane]-5-yl)hydroxylamine and protected d-mannose. The product exhibited different orientations of spiro-connected rings and was analyzed using NMR and X-ray analyses. Conformational analysis with DFT calculations in the gas phase showed that the observed crystal conformations correspond to stable molecular geometries (Rowicki et al., 2019).
Synthesis of Chiral Bicyclic Ring Systems
- Phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives of aminoalditols were used to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology was significant for the selective oxidation of specific carbons in the carbohydrate skeleton (Francisco, Herrera & Suárez, 2003).
Development of Cysteine Proteases Inhibitors
- A series of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds were designed and synthesized as inhibitors for cysteine proteases cathepsins B, L, K, and S. One compound demonstrated significant inhibition activity at low nanomolar range (Zhou et al., 2002).
Synthesis of Bicyclic Quaternary Ammonium Salts
- Flavin-mediated visible-light photocycloaddition was utilized to synthesize phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This method provided an efficient alternative to UV light irradiation for the synthesis of azabicyclo[3.2.0]heptanes with potential biological activity (Jirásek et al., 2017).
Generation and Rearrangement of Spirocyclopropane-Substituted Cations
- Research on spiro(bicyclo[2.2.1]heptane-2,1'-cycloprop-6-yl) derivatives demonstrated their synthesis and the subsequent rearrangement under solvolysis conditions. This study provided insights into the reactivity and stability of such spirocyclopropane-substituted cations (Kirmse, Landscheidt & Schleich, 1992).
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
6-phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane] |
InChI |
InChI=1S/C15H19NO/c1-2-6-12(7-3-1)14-10-13-11-15(16(14)17-13)8-4-5-9-15/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
QMXWPGNYNKFWCU-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3CC(N2O3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2(C1)CC3CC(N2O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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